molecular formula C13H20N2O7S B14119413 D-glucose-(toluene-4-sulfonylhydrazone)

D-glucose-(toluene-4-sulfonylhydrazone)

Cat. No.: B14119413
M. Wt: 348.37 g/mol
InChI Key: FPUAZJWVYCDCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-glucose-(toluene-4-sulfonylhydrazone) is synthesized through the reaction of D-glucose with toluene-4-sulfonylhydrazine. The reaction typically involves the use of solvents such as methanol or ethanol and is carried out under reflux conditions to ensure complete reaction . The product is then purified through recrystallization or chromatography techniques to achieve high purity.

Industrial Production Methods

While specific industrial production methods for D-glucose-(toluene-4-sulfonylhydrazone) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions

D-glucose-(toluene-4-sulfonylhydrazone) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various sulfonyl derivatives, reduced hydrazones, and substituted aromatic compounds. These products are often used as intermediates in further synthetic applications .

Mechanism of Action

The mechanism of action of D-glucose-(toluene-4-sulfonylhydrazone) involves its interaction with glucose molecules and related metabolic pathways. The compound acts as a modified sugar, participating in glycosylation reactions and influencing glucose metabolism. It targets specific enzymes and proteins involved in these pathways, thereby modulating their activity and providing insights into glucose-related physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • D-glucose-(toluene-2-sulfonylhydrazone)
  • D-glucose-(benzene-4-sulfonylhydrazone)
  • D-glucose-(p-toluenesulfonylhydrazone)

Uniqueness

D-glucose-(toluene-4-sulfonylhydrazone) is unique due to its specific sulfonylhydrazone group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly suitable for glycosylation and other synthetic applications, setting it apart from similar compounds .

Properties

IUPAC Name

4-methyl-N-(2,3,4,5,6-pentahydroxyhexylideneamino)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O7S/c1-8-2-4-9(5-3-8)23(21,22)15-14-6-10(17)12(19)13(20)11(18)7-16/h2-6,10-13,15-20H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUAZJWVYCDCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.